molecular formula C6H12ClNO2 B555560 Methyl pyrrolidine-2-carboxylate hydrochloride CAS No. 79397-50-5

Methyl pyrrolidine-2-carboxylate hydrochloride

Cat. No. B555560
CAS RN: 79397-50-5
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-UHFFFAOYSA-N
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Description

“Methyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “Methyl pyrrolidine-2-carboxylate hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylate group attached to the pyrrolidine ring .

Scientific Research Applications

Drug Discovery and Development

H-DL-Pro-OMe.HCl: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .

Biological Activity Profiling

The compound’s ability to be modified into various derivatives makes it valuable for synthesizing bioactive molecules with target selectivity. These derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are studied for their inhibitory activity on enzymes like carbonic anhydrases, which are implicated in several diseases .

Stereoselective Synthesis

H-DL-Pro-OMe.HCl: is crucial for stereoselective synthesis, where the orientation of substituents can lead to different biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which is significant in developing new medications .

Physicochemical Parameter Modification

Incorporating H-DL-Pro-OMe.HCl into drug candidates can modify physicochemical parameters, aiding in achieving optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results. This is essential for the pharmacokinetics of potential drugs .

Structural Diversity in Chemical Synthesis

The non-planarity of the pyrrolidine ring in H-DL-Pro-OMe.HCl introduces structural diversity in chemical synthesis. This diversity is beneficial for generating a wide range of structurally unique compounds for various research applications .

Enantioselective Catalysis

H-DL-Pro-OMe.HCl: can be used in enantioselective catalysis to produce chiral molecules. The stereogenicity of the pyrrolidine ring’s carbons is exploited to synthesize compounds with specific desired chirality, which is important in pharmaceuticals .

Future Directions

The future directions for “Methyl pyrrolidine-2-carboxylate hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery .

properties

IUPAC Name

methyl pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481205
Record name Methyl pyrrolidine-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrrolidine-2-carboxylate hydrochloride

CAS RN

79397-50-5
Record name Methyl DL-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pyrrolidine-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DL-PROLINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

600 ml of technical-grade methanol are introduced into a multinecked flask equipped with dropping funnel and internal thermometer, with ice/sodium chloride cooling. 2.4 mol of thionyl chloride are added dropwise in such a way that the temperature of the reaction solution does not exceed -5° C. Then, 2.18 mol of proline are added in portions in the course of approximately 10 minutes. The mixture is stirred for approximately 4 hours at 40° C. and subsequently for three days at room temperature, and the solution is greatly concentrated, the residue is taken up several times in methanol to remove excess thionyl chloride, and the mixture is reconcentrated. After drying the product for several hours in a lukewarm water bath in an evacuated flask, the target compound is obtained in quantitative yield. Some of the oily crude product crystallises after being left to stand over several days.
[Compound]
Name
ice sodium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step Two
Quantity
2.18 mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl pyrrolidine-2-carboxylate hydrochloride
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Methyl pyrrolidine-2-carboxylate hydrochloride
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Methyl pyrrolidine-2-carboxylate hydrochloride
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Methyl pyrrolidine-2-carboxylate hydrochloride

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